Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate
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Overview
Description
Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a sulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate typically involves the esterification of 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(2-hydroxypropyl)phenyl]sulfanyl}propanoate
- Methyl 3-{[4-(2-aminopropyl)phenyl]sulfanyl}propanoate
- Methyl 3-{[4-(2-methylpropyl)phenyl]sulfanyl}propanoate
Uniqueness
Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfanyl and ester functionalities also contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
88356-91-6 |
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Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
methyl 3-[4-(2-oxopropyl)phenyl]sulfanylpropanoate |
InChI |
InChI=1S/C13H16O3S/c1-10(14)9-11-3-5-12(6-4-11)17-8-7-13(15)16-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
BCZLSZDSKONLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)SCCC(=O)OC |
Origin of Product |
United States |
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